molecular formula C18H25NO6 B558313 Boc-Glu(OBzl)-OMe CAS No. 59279-58-2

Boc-Glu(OBzl)-OMe

Cat. No.: B558313
CAS No.: 59279-58-2
M. Wt: 351.4 g/mol
InChI Key: KHCZTGSAKNZBOV-AWEZNQCLSA-N
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Description

Boc-Glu(OBzl)-OMe, also known as N-tert-butoxycarbonyl-L-glutamic acid γ-benzyl ester methyl ester, is a derivative of glutamic acid. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The presence of the tert-butoxycarbonyl (Boc) protecting group and the benzyl ester (OBzl) makes it a valuable building block for introducing glutamic acid residues into peptides.

Scientific Research Applications

  • Crystal Structure Studies : Boc-Glu(OBzl)-OMe has been used to study crystal structures of peptides, revealing important insights into molecular arrangements and interactions. For instance, a study by Karle et al. (1990) used a derivative of this compound to illustrate a parallel zipper arrangement of interacting helical peptide columns in crystals (Karle et al., 1990).

  • Solid-Phase Peptide Synthesis : This compound has been implicated in studies of side reactions during solid-phase peptide synthesis, providing insights into structural diversification in combinatorial design. For example, a study highlighted transesterification of Boc-Glu(OBzl) in peptide synthesis, leading to structural modifications (Hsieh et al., 2009).

  • Synthesis of Peptide Analogs : Research has utilized this compound in the synthesis of peptide analogs, such as those mimicking sequences of bovine prothrombin precursor. These studies explore the carboxylation of peptides and their interaction with enzymes like vitamin K-dependent carboxylase (Rich et al., 2009).

  • Molecular Imprinted Polymeric Membranes : The use of this compound in the creation of molecularly imprinted polymeric membranes for chiral recognition has been documented. This research demonstrates the ability of these membranes to recognize specific isomers, highlighting potential applications in enantioselective processes (Yoshikawa et al., 2001).

  • Conformational Analysis of Peptides : The compound has been key in studies analyzing the conformation of peptides in solution and in crystalline states, providing valuable information on peptide stability and structure (Schmitt et al., 1982).

Safety and Hazards

Ensure adequate ventilation. Use personal protective equipment. Wear chemical impermeable gloves. Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye .

Relevant Papers Unfortunately, the search for relevant papers on Boc-Glu(OBzl)-OMe did not yield any specific results .

Biochemical Analysis

Biochemical Properties

Boc-Glu(OBzl)-OMe interacts with various biomolecules in biochemical reactions. It has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease, demonstrating its interaction with these enzymes .

Cellular Effects

The effects of this compound on cells are primarily related to its role in the synthesis of peptide-based inhibitors. These inhibitors can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role in the synthesis of peptide-based inhibitors. These inhibitors can bind to enzymes such as caspases and HRV 3C protease, potentially inhibiting their activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Glu(OBzl)-OMe typically involves the protection of the amino and carboxyl groups of glutamic acid. The process begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected glutamic acid. The carboxyl group is then esterified using benzyl alcohol (OBzl) and methanol (OMe) under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Boc-Glu(OBzl)-OMe undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Deprotection: The Boc and benzyl protecting groups can be removed using trifluoroacetic acid (TFA) and hydrogenation, respectively.

Properties

IUPAC Name

5-O-benzyl 1-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-14(16(21)23-4)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCZTGSAKNZBOV-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40552977
Record name 5-Benzyl 1-methyl N-(tert-butoxycarbonyl)-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59279-58-2
Record name 5-Benzyl 1-methyl N-(tert-butoxycarbonyl)-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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